N'-[3-[(4-carboxyphenyl)methyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate
Overview
Description
The compound “N'-[3-[(4-carboxyphenyl)methyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate” is a hypothetical chemical entity used for illustrative purposes in scientific discussions. It serves as a placeholder name for a compound whose specific details are not provided. This article will explore various aspects of “this compound,” including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “N'-[3-[(4-carboxyphenyl)methyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate” can involve various synthetic routes depending on its chemical structure. Common methods include:
Direct Synthesis: Combining precursor molecules under controlled conditions to form “this compound.”
Catalytic Reactions: Using catalysts to facilitate the formation of “this compound” from simpler compounds.
Metathesis Reactions: Involving the exchange of parts between two reacting chemical species to form “this compound.”
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale chemical processes such as:
Batch Processing: Producing “this compound” in discrete batches with specific reaction conditions.
Continuous Flow Processing: Continuously feeding reactants into a reactor to produce “this compound” in a steady stream.
Chemical Reactions Analysis
Types of Reactions
“N'-[3-[(4-carboxyphenyl)methyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate” can undergo various chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group in “this compound” with another.
Common Reagents and Conditions
Common reagents used in reactions involving “this compound” include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from reactions involving “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation may produce “this compound-oxide,” while reduction may yield “this compound-reduced.”
Scientific Research Applications
“N'-[3-[(4-carboxyphenyl)methyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “N'-[3-[(4-carboxyphenyl)methyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate” involves its interaction with specific molecular targets and pathways. These interactions can include:
Binding to Receptors: “this compound” may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Enzyme Inhibition: “this compound” may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: “this compound” may modulate signal transduction pathways, leading to changes in cellular functions.
Properties
IUPAC Name |
N'-[3-[(4-carboxyphenyl)methyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-16(23)13-8-6-12(7-9-13)10-21-11-15(25-20-21)19-17(24)18-14-4-2-1-3-5-14/h1-9,11H,10H2,(H2-,18,19,20,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNIBHPMMVKBAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=C[N+](=NO2)CC3=CC=C(C=C3)C(=O)O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=N/C2=C[N+](=NO2)CC3=CC=C(C=C3)C(=O)O)/[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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